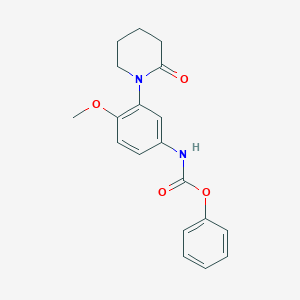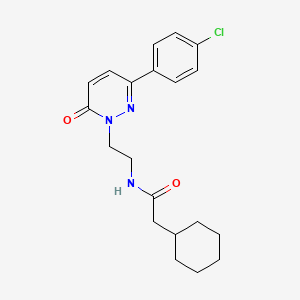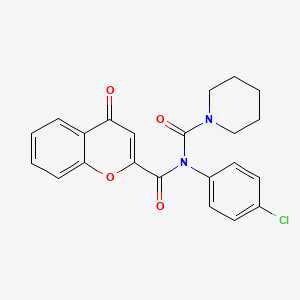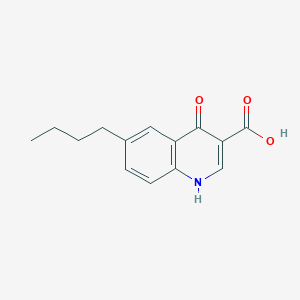![molecular formula C11H13N5 B2465217 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine CAS No. 2310146-09-7](/img/structure/B2465217.png)
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic organic compound with a molecular formula of C13H14N6. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
科学的研究の応用
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has shown potential applications in various scientific research fields. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In biochemistry, it has been used as a probe to study protein-ligand interactions and enzyme activity. In materials science, it has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
作用機序
The mechanism of action of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is not fully understood. However, studies have shown that it interacts with various cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in various cellular pathways. It has also been shown to modulate the activity of certain receptors, such as GABA-A and NMDA receptors, which are involved in neurotransmission.
Biochemical and Physiological Effects:
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that it can modulate neurotransmission and improve cognitive function.
実験室実験の利点と制限
The advantages of using 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine in lab experiments include its relatively simple synthesis method, its potential applications in various scientific research fields, and its ability to interact with various cellular targets. However, its limitations include its low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which can limit its use in vivo studies.
将来の方向性
There are several future directions for the study of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its interactions with specific cellular targets in more detail, in order to gain a better understanding of its mechanism of action. Additionally, there is potential for the use of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine in the synthesis of novel materials with potential applications in electronics and optoelectronics.
合成法
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a multi-step process that involves the reaction of several chemicals. The most common method of synthesizing this compound is through the reaction of 2-chloro-5-nitropyrazine with 1-(1H-pyrazol-1-yl)methanamine in the presence of a reducing agent such as iron powder or Raney nickel. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the azetidine ring. The resulting compound is then further reacted with hydrazine hydrate to form the final product, 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine.
特性
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-2-14-16(5-1)9-10-7-15(8-10)11-6-12-3-4-13-11/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLMXUCLRQKSOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2465135.png)


![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2465141.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)
![8-(4-benzylpiperidin-1-yl)-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465144.png)
![(Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2465146.png)


![4-[5-(tert-butylamino)-6-(2-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-propylpiperazine-1-carboxamide](/img/structure/B2465151.png)
![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2465154.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2465156.png)